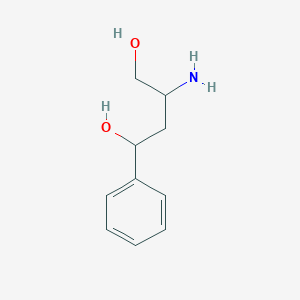
3-氨基-1-苯基丁烷-1,4-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
3-Amino-1-phenylbutane-1,4-diol has several scientific research applications:
作用机制
Target of Action
The primary target of 3-Amino-1-phenylbutane-1,4-diol is the enzyme transaminase . Transaminases are a group of enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in the metabolism of amino acids .
Mode of Action
3-Amino-1-phenylbutane-1,4-diol interacts with its target, the transaminase, in a process known as transamination . In this process, the compound is transformed into pyruvate, which is then further metabolized by a pyruvate decarboxylase (PDC) into acetaldehyde and CO2 .
Biochemical Pathways
The biochemical pathway affected by 3-Amino-1-phenylbutane-1,4-diol involves the transamination of the compound to pyruvate, followed by the decarboxylation of pyruvate to acetaldehyde and CO2 . This pathway is part of the broader amino acid metabolism, and the downstream effects include the production of volatile compounds such as acetaldehyde and CO2 .
Pharmacokinetics
Given its transformation into pyruvate and subsequent metabolism into acetaldehyde and co2, it can be inferred that the compound is likely to be well-absorbed and metabolized in the body .
Result of Action
The molecular and cellular effects of 3-Amino-1-phenylbutane-1,4-diol’s action involve the transformation of the compound into pyruvate and the subsequent production of acetaldehyde and CO2 . These transformations are facilitated by the enzymes transaminase and PDC, respectively .
Action Environment
The action of 3-Amino-1-phenylbutane-1,4-diol can be influenced by various environmental factors. For instance, the pH conditions can affect the activity of the transaminase and PDC enzymes . Additionally, temperature can also impact the reaction conversion and yield . In the case of 3-Amino-1-phenylbutane-1,4-diol, it was found that a temperature of 30 °C led to the best process metrics .
生化分析
Biochemical Properties
3-Amino-1-phenylbutane-1,4-diol plays a significant role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with enzymes such as transaminases and pyruvate decarboxylase. These enzymes facilitate the conversion of 4-phenyl-2-butanone and L-alanine to 3-Amino-1-phenylbutane-1,4-diol through a multi-enzymatic cascade system . The interaction with transaminases from Chromobacterium violaceum and Vibrio fluvialis enhances the synthesis process, leading to high yields and selectivity for the (S)-enantiomer of 3-Amino-1-phenylbutane-1,4-diol .
Cellular Effects
3-Amino-1-phenylbutane-1,4-diol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of chiral amines, which are crucial intermediates in pharmaceutical synthesis . The compound’s interaction with transaminases and pyruvate decarboxylase leads to the production of acetaldehyde and carbon dioxide, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 3-Amino-1-phenylbutane-1,4-diol involves its interaction with transaminases and pyruvate decarboxylase. The compound binds to the active sites of these enzymes, facilitating the conversion of substrates to products. The transaminase catalyzes the transfer of an amino group from L-alanine to 4-phenyl-2-butanone, forming 3-Amino-1-phenylbutane-1,4-diol. Pyruvate decarboxylase then converts the by-product pyruvate into acetaldehyde and carbon dioxide, driving the reaction forward .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-phenylbutane-1,4-diol change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that maintaining a temperature of 30°C and a 20-fold excess of alanine leads to optimal reaction conditions, resulting in high yields and selectivity
Metabolic Pathways
3-Amino-1-phenylbutane-1,4-diol is involved in metabolic pathways that include the interaction with transaminases and pyruvate decarboxylase. These enzymes facilitate the conversion of substrates to products, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of chiral amines highlights its importance in pharmaceutical and biochemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-phenylbutane-1,4-diol can be achieved through various methods. One notable approach involves the use of a multi-enzymatic cascade system. This method employs transaminases from Chromobacterium violaceum and Vibrio fluvialis, coupled with pyruvate decarboxylase, to achieve high yields and selectivity . The reaction conditions typically involve a temperature of 30°C and a 20-fold excess of alanine, resulting in yields higher than 60% and an enantiomeric excess of around 90% .
Industrial Production Methods
Industrial production methods for 3-Amino-1-phenylbutane-1,4-diol are not extensively documented. the use of biocatalytic processes, such as the one mentioned above, is a promising approach due to its efficiency and selectivity .
化学反应分析
Types of Reactions
3-Amino-1-phenylbutane-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Amino-1-phenylbutane-1,4-diol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides and bases .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
相似化合物的比较
Similar Compounds
1,4-Butanediol: A simple diol with similar hydroxyl groups but lacking the amino and phenyl groups.
3-Amino-1-phenylbutane: Similar structure but without the hydroxyl groups at positions 1 and 4.
Uniqueness
3-Amino-1-phenylbutane-1,4-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications, particularly in the synthesis of chiral amines and the study of enzyme-catalyzed reactions .
属性
IUPAC Name |
3-amino-1-phenylbutane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQOCBCVBZQPAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The research paper focuses on synthesizing chiral amino alcohols from L-Serine. How is (1S,3R)-3-Amino-1-phenylbutane-1,4-diol specifically synthesized using this method?
A1: The paper details the synthesis of various chiral amino alcohols, including (1S,3R)-3-Amino-1-phenylbutane-1,4-diol. The researchers achieved this through the following steps:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
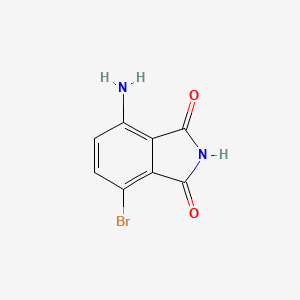


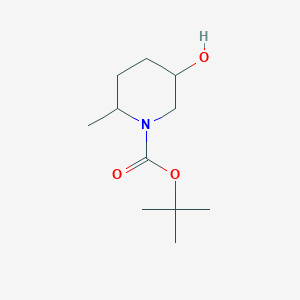

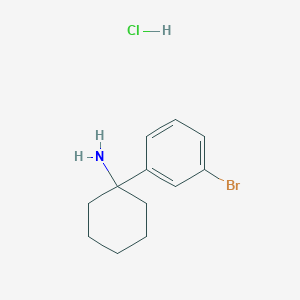
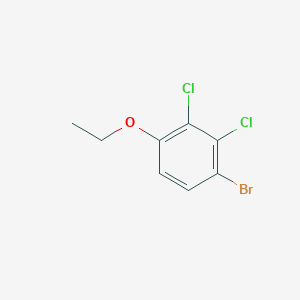
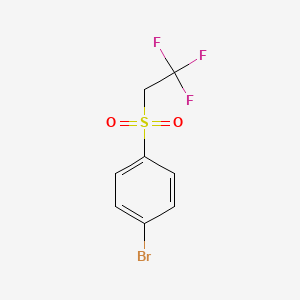
![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)
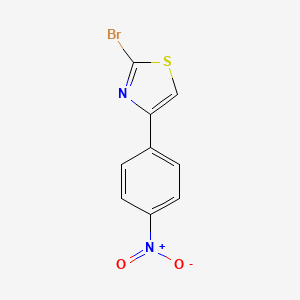

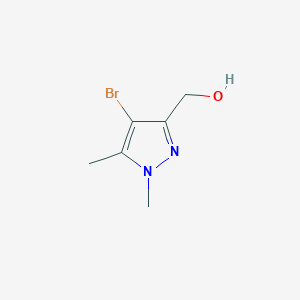
![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)
![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)
